(5-Methyl-1,3-benzoxazol-2-yl)methylaminehydrochloride
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Overview
Description
(5-Methyl-1,3-benzoxazol-2-yl)methylaminehydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by a methyl group at the 5th position of the benzoxazole ring and a methylamine group attached to the 2nd position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3-benzoxazol-2-yl)methylaminehydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 5th position of the benzoxazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylamine Group: The methylamine group can be attached to the 2nd position of the benzoxazole ring through a nucleophilic substitution reaction using methylamine and a suitable leaving group such as a halide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the methylamine group.
Scientific Research Applications
(5-Methyl-1,3-benzoxazol-2-yl)methylaminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyl-1,3-benzoxazol-2-yl)methylaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
(5-Methyl-1,3-benzoxazol-2-yl)methylamine: The free base form without the hydrochloride salt.
(5-Methyl-1,3-benzoxazol-2-yl)ethylamine: Similar structure with an ethylamine group instead of a methylamine group.
(5-Methyl-1,3-benzoxazol-2-yl)methylamineacetate: Similar structure with an acetate salt instead of a hydrochloride salt.
Comparison:
Uniqueness: (5-Methyl-1,3-benzoxazol-2-yl)methylaminehydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
N,5-dimethyl-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-3-4-8-7(5-6)11-9(10-2)12-8;/h3-5H,1-2H3,(H,10,11);1H |
InChI Key |
MYVZDWJXSCOSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC.Cl |
Origin of Product |
United States |
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